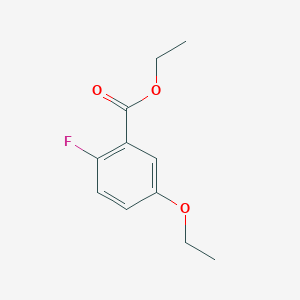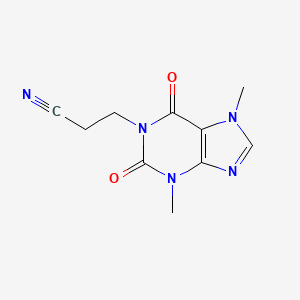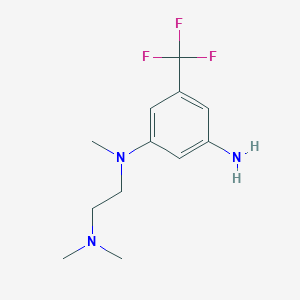![molecular formula C21H15ClN2O4 B14017631 (2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a unique combination of a naphthalene ring, an indole ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the chlorination of 1,4-dioxonaphthalene to obtain 3-chloro-1,4-dioxonaphthalene.
Coupling with Indole: The chlorinated naphthalene derivative is then coupled with an indole derivative under basic conditions to form the intermediate compound.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[(3-bromo-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2R)-2-[(3-fluoro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2R)-2-[(3-methyl-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
What sets (2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a compound of particular interest in various research fields.
Propiedades
Fórmula molecular |
C21H15ClN2O4 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m1/s1 |
Clave InChI |
ZKNQSBBALRSDBQ-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)



![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)

